Product packaging for 3-[(Cyclopentylcarbonyl)amino]benzoic acid(Cat. No.:CAS No. 915921-84-5)

3-[(Cyclopentylcarbonyl)amino]benzoic acid

Cat. No.: B1611840
CAS No.: 915921-84-5
M. Wt: 233.26 g/mol
InChI Key: ANRXMHUNVMNJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-[(Cyclopentylcarbonyl)amino]benzoic acid (CAS 915921-84-5) is a high-purity organic compound with a molecular formula of C13H15NO3 and a molecular weight of 233.266 g/mol . This benzoic acid derivative is characterized by a cyclopentylcarbonyl amide group at the meta position of the benzoic acid ring, a structure that suggests its potential as a key building block or intermediate in complex organic synthesis . As a derivative of benzoic acid, a compound widely used as a preservative and a precursor in the pharmaceutical industry , this specialty chemical is designed for research applications. It is intended for use in laboratory settings as a chemical intermediate to develop more complex, biologically active compounds . Researchers value this compound for its amide linkage and aromatic carboxylic acid functionality, which are common pharmacophores in medicinal chemistry. Its structural features make it a candidate for use in drug discovery projects, including the synthesis of compound libraries for screening, or as a precursor in the development of enzyme inhibitors. Handling and Usage: This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic purposes. It must not be used in food, drugs, cosmetics, or household products. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO3 B1611840 3-[(Cyclopentylcarbonyl)amino]benzoic acid CAS No. 915921-84-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(cyclopentanecarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(9-4-1-2-5-9)14-11-7-3-6-10(8-11)13(16)17/h3,6-9H,1-2,4-5H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRXMHUNVMNJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588147
Record name 3-[(Cyclopentanecarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-84-5
Record name 3-[(Cyclopentanecarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic and Structural Elucidation of N Acylaminobenzoic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of 3-[(Cyclopentylcarbonyl)amino]benzoic acid is predicted to show distinct signals corresponding to the aromatic protons, the amide proton, and the protons of the cyclopentyl ring. The aromatic region would feature complex signals for the four protons on the meta-substituted benzene (B151609) ring. The proton ortho to the carboxyl group and meta to the acylamino group is expected to be the most deshielded among the aromatic protons. The amide proton (N-H) would likely appear as a broad singlet, with its chemical shift being solvent-dependent. The cyclopentyl group would produce a multiplet for the single proton alpha to the carbonyl group and a series of overlapping multiplets for the remaining eight methylene (B1212753) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Carboxylic Acid (-COOH) 12.0 - 13.0 Broad Singlet 1H
Amide (-NH) 9.5 - 10.5 Broad Singlet 1H
Aromatic (Ar-H) 7.5 - 8.5 Multiplet 4H
Cyclopentyl CH (α to C=O) 2.8 - 3.0 Multiplet 1H

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Two signals are expected in the carbonyl region: one for the carboxylic acid carbon and another for the amide carbonyl carbon, typically found further upfield. The six aromatic carbons would appear in the 115-140 ppm range, with two quaternary carbons (attached to the COOH and NHCOR groups) showing lower intensity. The cyclopentyl group would exhibit signals for the methine carbon adjacent to the carbonyl and for the methylene carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
Amide Carbonyl (C=O) 175 - 177
Carboxylic Acid Carbonyl (C=O) 167 - 169
Aromatic C (quaternary, attached to N) 138 - 140
Aromatic C (quaternary, attached to COOH) 131 - 133
Aromatic CH 118 - 130
Cyclopentyl CH (α to C=O) 45 - 47

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can give structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₁₃H₁₅NO₃, which corresponds to a molecular weight of approximately 233.26 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.

Under electron ionization (EI), the molecule is expected to produce a molecular ion peak (M⁺•) and several characteristic fragment ions. Key fragmentation pathways would include the alpha-cleavage of the amide bond, leading to the formation of a cyclopentylcarbonyl cation ([C₅H₉CO]⁺ at m/z 97) and a 3-aminobenzoic acid radical cation, or the formation of an acylium ion derived from the benzoic acid structure after rearrangement. Another common fragmentation would be the loss of the carboxyl group (•COOH, 45 Da).

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z Fragment Ion Notes
233 [C₁₃H₁₅NO₃]⁺• Molecular Ion (M⁺•)
188 [C₁₃H₁₄NO]⁺ Loss of •COOH
137 [C₇H₇NO₂]⁺• Ion from cleavage of amide C-N bond
120 [C₇H₆NO]⁺ Loss of •OH from the 137 m/z fragment
97 [C₆H₉O]⁺ Cyclopentylcarbonyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is an excellent method for identifying the functional groups present in a molecule. The spectrum of this compound would be characterized by the distinct absorption bands of the carboxylic acid and secondary amide groups. A very broad band from approximately 3300 to 2500 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid. The N-H stretch of the amide group would appear as a sharp to moderately broad peak around 3300 cm⁻¹. The carbonyl (C=O) stretching region would be particularly informative, showing two distinct peaks: one for the carboxylic acid carbonyl (around 1700-1680 cm⁻¹) and another for the amide carbonyl (Amide I band, around 1650 cm⁻¹).

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type
3300 - 2500 Carboxylic Acid O-H Stretch (very broad)
~3300 Amide N-H Stretch
3100 - 3000 Aromatic C-H Stretch
2960 - 2870 Aliphatic C-H Stretch
1700 - 1680 Carboxylic Acid C=O Stretch
~1650 Amide C=O Stretch (Amide I)
~1550 Amide N-H Bend (Amide II)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about conjugated systems and electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The spectrum is expected to show π → π* transitions characteristic of this system. Compared to 3-aminobenzoic acid, which shows absorption maxima around 226 nm and 272 nm, the acylation of the amino group to form an amide reduces its electron-donating ability. mdpi.com This change typically results in a hypsochromic shift (shift to a shorter wavelength) of the main absorption bands.

Table 5: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm) Electronic Transition Chromophore
~215 - 225 π → π* Substituted Benzene Ring

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, including precise bond lengths, bond angles, and intermolecular interactions. While no published crystal structure for this compound is available, its solid-state architecture can be predicted based on related molecules. nih.gov It is highly probable that the carboxylic acid groups would form centrosymmetric dimers through strong O-H···O hydrogen bonds. Furthermore, the amide groups would likely engage in intermolecular N-H···O hydrogen bonding, linking the carboxylic acid dimers into chains or sheets. The analysis would also reveal the planarity of the phenyl ring and the amide group, as well as the preferred conformation (e.g., envelope or twist) of the non-planar cyclopentyl ring.

Table 6: List of Chemical Compounds

Compound Name
This compound
3-Aminobenzoic acid
Cyclopentane (B165970)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in chemistry to determine the elemental composition of a sample. In the characterization of newly synthesized organic compounds, such as N-acylaminobenzoic acids, it serves as a crucial method for verifying the empirical and molecular formula of the substance. The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the compound.

The principle behind this analysis lies in the comparison of experimentally determined elemental percentages with the theoretically calculated values derived from the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound. For this compound, with a molecular formula of C₁₃H₁₅NO₃, the theoretical elemental composition is calculated from its molecular weight.

The molecular weight is determined as follows: (13 x atomic weight of C) + (15 x atomic weight of H) + (1 x atomic weight of N) + (3 x atomic weight of O) = (13 x 12.011) + (15 x 1.008) + (1 x 14.007) + (3 x 15.999) = 233.26 g/mol .

From this, the theoretical weight percentages of carbon, hydrogen, and nitrogen are calculated. These calculated values serve as the benchmark for experimental verification. While specific experimental findings for this compound are not detailed in the surveyed literature, the standard procedure involves subjecting a pure sample of the compound to combustion analysis or other elemental analysis techniques. The resulting experimental percentages of C, H, and N would then be compared to the theoretical values presented in the table below to ascertain the compositional integrity of the synthesized molecule.

Elemental Analysis Data for this compound (C₁₃H₁₅NO₃)
ElementTheoretical (%)
Carbon (C)66.94
Hydrogen (H)6.48
Nitrogen (N)6.00

The congruence of experimental results with these theoretical percentages would confirm that the synthesized compound possesses the expected atomic composition, a critical step in its structural elucidation and characterization.

Biological Activity and Pharmacological Investigations of 3 Cyclopentylcarbonyl Amino Benzoic Acid and Analogues

Mechanisms of Action at the Molecular and Cellular Level

The pharmacological effects of 3-[(cyclopentylcarbonyl)amino]benzoic acid and its analogues are rooted in their specific interactions at the molecular and cellular levels. Research has identified several distinct mechanisms, from direct enzyme inhibition to the modulation of complex signaling cascades and fundamental cellular machinery like the ribosome.

Enzyme Inhibition Properties and Kinetics

A significant area of investigation for aminobenzoic acid derivatives has been their activity as enzyme inhibitors. Notably, analogues of 3-aminobenzoic acid have demonstrated potent and often selective inhibition of aldo-keto reductase (AKR) enzymes, particularly isoforms AKR1C1 and AKR1C3.

Derivatives of 3-aminobenzoic acid have been identified as selective inhibitors of AKR1C3, with activities in the micromolar range. For instance, a series of 3-aminobenzoic acids showed superior selectivity for AKR1C3 compared to structurally related 5-aminosalicylic acid derivatives. In contrast, 2-aminobenzoic acid (anthranilic acid) derivatives have shown varied activity; while some are weak inhibitors, others, like 2-(2,3-dihydroxybenzylideneamino)benzamide, inhibit AKR1C1-AKR1C3 in the low micromolar range.

One specific analogue, 3-((4′-(trifluoromethyl)phenyl) amino)benzoic acid, is a highly potent and selective inhibitor of AKR1C3, with an IC50 value of 80 nM and over 100-fold selectivity against the related isoforms AKR1C1, AKR1C2, and AKR1C4. Structural studies revealed that this selectivity is achieved because its phenylamino (B1219803) ring projects deeper into a subpocket of the enzyme's active site.

Table 1: Enzyme Inhibition by Aminobenzoic Acid Analogues This table is interactive. You can sort and filter the data.

Compound Target Enzyme Inhibition Metric Value Selectivity
3-((4′-(trifluoromethyl)phenyl) amino)benzoic acid AKR1C3 IC50 80 nM >100-fold vs AKR1C1/2/4 nih.gov
2-(2,3-dihydroxybenzylideneamino)benzamide AKR1C3 Ki 12 µM N/A nih.gov
3-(2-carboxyethylamino)-2-naphthoic acid AKR1C1 Ki 19 µM Best in series nih.gov
3-Aminobenzoic Acid Derivatives (general class) AKR1C3 Ki 77-144 µM Selective for AKR1C3 nih.gov

Receptor Binding and Antagonist Activity

Beyond enzyme inhibition, certain aminobenzoic acid analogues have been engineered to possess dual functionality, including receptor antagonist activity. This has been demonstrated in the context of developing treatments for castrate-resistant prostate cancer, where both androgen synthesis and androgen receptor (AR) activity are key targets.

Researchers have successfully synthesized bifunctional molecules that combine AKR1C3 inhibition with AR antagonism. nih.gov An example is the compound 3-[4′-(nitronaphthalen-1-amino))benzoic acid, which was developed from a series of flufenamic acid analogs. nih.gov This second-generation inhibitor not only retained nanomolar potency and selective inhibition of AKR1C3 but also demonstrated the ability to act as an antagonist of the androgen receptor. nih.gov This dual mechanism allows a single compound to simultaneously block the production of potent androgens by AKR1C3 and prevent the activation of the AR by any remaining ligands. nih.gov

Interference with Key Biological Pathways (e.g., NFκB, iNOS, STAT3)

Aminobenzoic acid derivatives have been shown to modulate critical inflammatory and cell survival pathways, including Nuclear Factor-kappa B (NF-κB), inducible Nitric Oxide Synthase (iNOS), and Signal Transducer and Activator of Transcription 3 (STAT3). These pathways are often interconnected and play significant roles in cancer-related inflammation.

A synthetic para-aminobenzoic acid derivative, referred to as DAB-1, was developed to target this cancer-related inflammation. nih.govmdpi.com Mechanistic studies revealed that DAB-1 effectively inhibits the activation of both the TNFα/NFκB and the IL6/STAT3 signaling pathways. nih.govmdpi.com Furthermore, DAB-1 was found to inhibit the production of nitric oxide (NO) induced by TNFα by decreasing the transcriptional activation of NFκB and subsequently reducing the expression of functional iNOS. nih.gov A second-generation molecule, DAB-2-28, showed even greater efficiency in inhibiting NO production and the activation of the IL6/STAT3 and TNFα/NFκB pathways. mdpi.com Further investigation confirmed that DAB-2-28 inhibits the phosphorylation of key pro-EMT (Epithelial-Mesenchymal Transition) transcriptional factors, including NFκB and STAT3. researchgate.net

In contrast, it is noteworthy that the structural analogue 3-aminobenzoic acid itself does not inhibit all related enzymes; studies have shown it does not inhibit poly(ADP-ribose) synthetase (PARS), whereas its amide counterpart, 3-aminobenzamide, does. nih.govoup.com This highlights the specificity of action and the critical role that different functional groups play in the biological activity of these analogues. nih.govoup.com

Modulation of Ribosomal Function by Aminobenzoic Acid Derivatives

Aminobenzoic acid derivatives can directly interfere with the fundamental process of protein synthesis at the level of the ribosome. While the ribosome can incorporate these non-standard monomers into polypeptide chains, it does so with low efficiency due to specific structural and conformational incompatibilities. nih.govmdpi.com

High-resolution cryogenic electron microscopy (cryo-EM) studies of the E. coli ribosome have revealed the molecular basis for this inefficiency. nih.govmdpi.com When derivatives such as meta-aminobenzoic acid (mABZ) are present in the aminoacyl-tRNA site (A-site) of the peptidyl transferase center (PTC), their distinct and relatively rigid sp2-hybridized aromatic backbone sterically blocks the conformational changes associated with the ribosome's "induced-fit" mechanism. nih.govmdpi.com This induced fit, which involves the reorientation of key nucleotides like U2506 and U2585, is essential for shielding the reaction center and correctly positioning the substrates for rapid peptide bond formation. nih.gov

The presence of the aminobenzoic acid monomer prevents this crucial conformational change. oup.com This interference also leads to the depletion of two of the three ordered water molecules within the PTC that are believed to function as a "proton shuttle" to facilitate the chemical steps of amide bond formation. nih.gov Together, these disruptions provide a clear mechanistic rationale for the reduced reactivity of aminobenzoic acid derivatives compared to natural L-α-amino acids. nih.govoup.com

Identification of Specific Biological Targets

The pharmacological effects of this compound analogues are predicated on their interaction with specific biological molecules. Extensive research has successfully identified key enzymes that are directly targeted by this class of compounds.

Steroid-Metabolizing Enzymes (e.g., AKR1C1, AKR1C3)

A primary and well-characterized set of biological targets for aminobenzoic acid derivatives are the steroid-metabolizing enzymes AKR1C1 and, most notably, AKR1C3 (also known as type 5 17β-hydroxysteroid dehydrogenase). nih.govnih.gov These enzymes are members of the aldo-keto reductase superfamily. nih.govnih.gov

AKR1C3 is a particularly critical target in the context of castrate-resistant prostate cancer (CRPC). nih.gov In this disease state, AKR1C3 is often upregulated and plays a crucial role in the intratumoral biosynthesis of potent androgens, such as testosterone (B1683101) and 5α-dihydrotestosterone (DHT), from weaker precursors. nih.gov By catalyzing the formation of these powerful androgen receptor ligands, AKR1C3 drives the reactivation of the androgen axis that characterizes CRPC. nih.gov Therefore, selective inhibition of AKR1C3 is a key therapeutic strategy. As detailed in section 4.1.1, derivatives of 3-aminobenzoic acid have been specifically identified as potent and selective inhibitors of AKR1C3, making this enzyme a validated biological target for this class of compounds. nih.govnih.gov

Cholinesterase Enzymes (e.g., Acetylcholinesterase)

Cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial for regulating cholinergic neurotransmission by hydrolyzing the neurotransmitter acetylcholine. researchgate.netnih.gov The inhibition of these enzymes is a key strategy in the management of conditions like Alzheimer's disease, where there is a deficit in cholinergic activity. researchgate.netnih.gov

Research into aminobenzoic acid derivatives has identified them as potential cholinesterase inhibitors. researchgate.net A study on a series of 2-, 3-, and 4-aminobenzoic acid derivatives demonstrated their inhibitory activity against both AChE and BChE. researchgate.net For instance, one specific benzoyl-containing compound from the synthesized series showed the highest inhibition for acetylcholinesterase with an IC50 value of 1.66 ± 0.03 µM. researchgate.net Another analogue displayed the best inhibitory potential against butyrylcholinesterase, with an IC50 value of 2.67 ± 0.05 µM. researchgate.net The mechanism of inhibition for related compounds, such as those with a carbamate (B1207046) moiety, involves the formation of a complex with the serine residue in the catalytic triad (B1167595) of the enzyme. nih.gov

Table 1: Cholinesterase Inhibition by Aminobenzoic Acid Analogues

Enzyme Analogue IC50 Value (µM)
Acetylcholinesterase (AChE) Compound 5b 1.66 ± 0.03
Butyrylcholinesterase (BChE) Compound 2c 2.67 ± 0.05

Data sourced from a study on aminobenzoic acid derivatives. researchgate.net

Chemokine Receptors (e.g., CCR2)

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a significant role in mediating the migration of monocytes to sites of inflammation. nih.govnih.gov This signaling axis is implicated in a variety of inflammatory and autoimmune diseases. nih.govresearchgate.net Consequently, CCR2 has become an important target for the development of new therapeutic agents. researchgate.net

Analogues of this compound, specifically those based on an aminocyclopentane carboxamide scaffold, have been identified as potent CCR2 antagonists. nih.govnih.gov Conformational studies of 3-amino-1-alkyl-cyclopentane carboxamide antagonists have been conducted to understand their active binding conformation, leading to the discovery of new potent compounds. nih.gov For example, the introduction of ring restrictions into a linear aminobutyramide lead compound resulted in a 1,3-disubstituted cyclopentane (B165970) scaffold with significantly enhanced binding and antagonist activity at the human CCR2 receptor. nih.gov One such analogue demonstrated an IC50 of 1.3 nM in a binding assay and 0.45 nM in a functional chemotaxis assay against human CCR2. nih.gov

Nitric Oxide Synthase (iNOS) and Tumor Necrosis Factor-alpha (TNFα) Pathways

Nitric oxide (NO) is a critical signaling molecule produced by nitric oxide synthase (NOS) enzymes, which exist in three main isoforms: endothelial (eNOS), neuronal (nNOS), and inducible (iNOS). nih.govwikipedia.org The NO pathway is involved in a wide range of physiological processes, including the regulation of vascular tone and immune responses. nih.govresearchgate.net The inducible isoform, iNOS, is typically expressed during an immune response and is associated with inflammation. wikipedia.org While direct studies on this compound's effect on the iNOS and TNFα pathways are not specified in the provided context, the general role of these pathways in inflammation is well-established. The modulation of NO signaling is a therapeutic strategy for various diseases. nih.gov

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic gene regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. mdpi.comgoogle.com The inhibition of HDACs can restore the expression of suppressed genes, such as tumor suppressor genes, making HDAC inhibitors a promising class of anti-cancer agents. google.comnih.gov

HDAC inhibitors typically feature a zinc-binding group, which interacts with the zinc ion in the enzyme's catalytic site. nih.govnih.gov While many HDAC inhibitors have been developed, including hydroxamic acid derivatives like Vorinostat and benzamide (B126) derivatives like Entinostat (MS-275), specific research on this compound as an HDAC inhibitor is not detailed in the provided sources. nih.gov However, the broader class of benzamide-containing molecules has been established as a valid scaffold for HDAC inhibition. nih.gov

Therapeutic Potential and Efficacy Studies (Preclinical)

Antimicrobial Activity (Antibacterial and Antifungal)

The emergence of resistance to conventional antimicrobial agents has driven research into new classes of compounds with antibacterial and antifungal properties. chitkara.edu.innih.gov Derivatives of aminobenzoic acid have been investigated for their potential in this area. chitkara.edu.innih.gov Studies have shown that synthetic derivatives can exhibit significant activity against a range of pathogens. chitkara.edu.inmdpi.com For example, a series of Schiff bases and esters derived from p-aminobenzoic acid were evaluated, with some compounds showing promising antibacterial potential. chitkara.edu.in Similarly, certain 2-aminobenzoic acid derivatives have demonstrated efficacy against the fungal pathogen Candida albicans, particularly in inhibiting biofilm formation. nih.gov

Specific Bacterial and Fungal Strains Tested (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)

Preclinical evaluations have tested aminobenzoic acid analogues against specific and clinically relevant microbial strains.

Staphylococcus aureus : In a study of p-aminobenzoic acid derivatives, one compound, a trimethoxy benzylidene benzohydrazide (B10538) derivative, was identified as the most potent against S. aureus, with a pMICsa value of 1.82 µM/ml. chitkara.edu.in

Pseudomonas aeruginosa : This opportunistic Gram-negative pathogen is a significant cause of nosocomial infections. nih.govnih.gov While some peptide-based antimicrobials have shown moderate activity against P. aeruginosa, with MICs in the range of 16–32 μM, specific data for this compound analogues were not detailed in the provided results. nih.govfrontiersin.org

Candida albicans : This opportunistic yeast is a common cause of fungal infections. nih.govmdpi.com Studies on 2-aminobenzoic acid derivatives found that simpler ester compounds exhibited the best antifungal activity against a fluconazole-resistant clinical isolate of C. albicans. nih.gov Another study evaluating benzoic acid esters against C. albicans found that activity levels varied depending on the specific chemical structure, with some compounds showing MIC values as low as 128 µg/mL. nih.gov

Table 2: Antimicrobial Activity of Benzoic Acid Analogues against Specific Strains

Compound Class Strain Activity Measurement Result
p-Aminobenzoic Acid Derivative Staphylococcus aureus pMICsa 1.82 µM/ml
Benzoic Acid Ester Derivative Candida albicans MIC 128 µg/mL
2-Aminobenzoic Acid Derivative Candida albicans Antifungal Activity Synergistic effect with Fluconazole

Data compiled from various studies on benzoic acid derivatives. chitkara.edu.innih.govnih.gov

Synergistic Effects with Existing Antimicrobial Agents

The therapeutic utility of aminobenzoic acid derivatives extends to their ability to enhance the efficacy of existing antimicrobial drugs. Notably, para-aminobenzoic acid (PABA), a fundamental structural analogue, demonstrates synergistic antibacterial effects when used in combination with conventional antibiotics. nih.gov Research has shown that this combination is potent against various bacterial strains, including problematic pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov This synergistic action suggests that aminobenzoic acid analogues could play a crucial role in combinatorial therapies, potentially lowering the required doses of antibiotics and combating the development of drug resistance. nih.gov While PABA itself can exhibit direct antibacterial properties against organisms such as Listeria monocytogenes and E. coli, its capacity to work in concert with other agents is of significant pharmacological interest. nih.gov

Anticancer Activity

Analogues of aminobenzoic acid have emerged as a promising class of compounds in oncology research, demonstrating significant potential in inhibiting cancer progression through various mechanisms. nih.govnih.gov Derivatives have been developed to target specific pathways involved in tumor growth, proliferation, and metastasis. scispace.comresearchgate.net For instance, PABA-substituted pyrimidine (B1678525) derivatives have been identified as potential inhibitors of the mutant p53 protein, a key target in many cancers. researchgate.net Another complex derivative, PABA/NO, which is a diazeniumdiolate of N-methyl-p-aminobenzoic acid, has shown potent activity in suppressing the growth of human ovarian cancer xenografts in animal models. scispace.com

A primary focus of anticancer research is the inhibition of uncontrolled cell division. Several aminobenzoic acid analogues have demonstrated potent cytotoxic and anti-proliferative effects against various cancer cell lines. Thiophene-based bioisosteres, such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, have shown notable activity. nih.gov Similarly, simple halogenated derivatives like 2-Amino-3-chlorobenzoic acid exhibit strong, time-dependent cytotoxicity against aggressive breast cancer cells. mdpi.com More complex heterocyclic systems incorporating the benzoic acid moiety have also yielded highly potent compounds. mdpi.com

The table below summarizes the in vitro anti-proliferative activity of selected aminobenzoic acid analogues against different cancer cell lines, presented as the half-maximal inhibitory concentration (IC50).

Table 1: Anti-proliferative Activity of Aminobenzoic Acid Analogues

Compound/Analogue Cancer Cell Line IC50 Value Source(s)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 4 ) MCF-7 (Breast) 23.2 µM nih.gov
2-Amino-3-chlorobenzoic acid MDA-MB-231 (Breast) 5 µM (at 48h) mdpi.com
Pyrimidine Derivative (Compound 45 ) MCF-7 (Breast) 0.33 µM mdpi.com
Indole Derivative (Compound 85 ) MCF-7 (Breast) 1.04 µM mdpi.com

The spread of cancer cells to distant organs, or metastasis, is a major cause of mortality. Research indicates that aminobenzoic acid derivatives can interfere with this process. Studies on 2-Amino-3-chlorobenzoic acid have shown that it not only inhibits the proliferation of breast cancer cells but also significantly curtails their migration. mdpi.com This antimetastatic potential is linked to the compound's ability to modulate the expression of key genes involved in cancer cell invasion and migration, such as PTEN and STAT3. mdpi.com The downregulation of these markers suggests a mechanism by which these analogues can suppress the metastatic cascade. mdpi.com

Anti-inflammatory Properties

The anti-inflammatory potential of aminobenzoic acid analogues is often investigated through their ability to inhibit cyclooxygenase (COX) enzymes. nih.govijpda.org COX enzymes, particularly the inducible isoform COX-2, are key mediators in the synthesis of prostaglandins, which drive inflammatory responses. nih.govresearchgate.net Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable trait for anti-inflammatory drugs, as it can reduce the risk of gastrointestinal side effects. mdpi.com While direct data on this compound is unavailable, research on structurally related heterocyclic compounds has identified potent and selective COX-2 inhibitors. nih.gov

The table below presents the COX inhibition data for selected analogue structures, highlighting their potency (IC50) and selectivity for the COX-2 enzyme.

Table 2: Cyclooxygenase (COX) Inhibition by Analogue Compounds

Compound/Analogue COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI) (COX-1/COX-2) Source(s)
Fluorinated Triarylpyrazole (12 ) 12.4 0.049 253.1 nih.gov
Fluorinated Triarylpyrazole (13 ) 11.5 0.057 201.8 nih.gov
Fluorinated Triarylpyrazole (14 ) 11.6 0.054 214.8 nih.gov
Celecoxib (Reference Drug) 9.87 0.055 179.4 nih.gov

Antiviral Activity (e.g., against Influenza virus, HIV-1 protease)

The structural framework of benzoic acid has proven to be a versatile scaffold for the development of potent antiviral agents, with analogues showing activity against significant human pathogens like the influenza virus and human immunodeficiency virus (HIV). nih.govnih.gov

Derivatives of benzoic acid have been specifically designed as inhibitors of influenza neuraminidase, a crucial enzyme that the virus uses to release new particles from infected cells and propagate infection. nih.govmdpi.com One such compound, named NC-5, demonstrated effective inhibition of both standard and oseltamivir-resistant strains of influenza A virus. nih.gov Another analogue, 4-(acetylamino)-3-guanidinobenzoic acid, also showed potent inhibition of the neuraminidase enzyme. nih.gov

In the context of HIV, benzoic acid derivatives have been investigated as inhibitors of HIV-1 protease, an enzyme essential for the maturation of the virus into its infectious form. rsc.org Analogues such as alkyl esters of hydroxybenzoic acids have been shown to inhibit the virus by preventing the dimerization of the protease enzyme, a mechanism distinct from many existing drugs. researchgate.netnih.gov Other research has focused on 4-[4-arylpyridin-1(4H)-yl]benzoic acid derivatives, which have demonstrated potent anti-HIV-1 activity by targeting the gp41 protein, which is involved in viral entry into host cells. nih.gov

The table below summarizes the antiviral activity of selected benzoic acid analogues against influenza and HIV.

Table 3: Antiviral Activity of Benzoic Acid Analogues

Compound/Analogue Virus/Target Activity Metric Value Source(s)
NC-5 Influenza A (H1N1) EC50 33.6 µM nih.gov
NC-5 Influenza A (H1N1-H275Y, Oseltamivir-Resistant) EC50 32.8 µM nih.gov
4-(acetylamino)-3-guanidinobenzoic acid Influenza Neuraminidase (N9) IC50 2.5 µM nih.gov
Gallic Acid Alkyl Ester HIV-1 Protease Dimerization Kid 320 nM nih.gov
4-[4-(4-chlorophenyl)pyridin-1(4H)-yl]benzoic acid (Compound 1c ) HIV-1 Inhibition % (at 100 µM) 84.00% nih.gov

Antioxidant Effects

The antioxidant potential of N-acylaminobenzoic acids, including structures related to this compound, has been an area of scientific inquiry. While direct studies on this compound are not extensively documented, research on analogous compounds provides valuable insights. For instance, derivatives of aminobenzoic acid have been synthesized and evaluated for their antioxidant properties. In one study, various aminobenzoic acid derivatives were assessed for their radical scavenging activity. Benzoyl-containing derivatives, in particular, demonstrated notable antioxidant potential compared to other structural variants. mdpi.com One of the synthesized compounds, a derivative of 2-aminobenzoic acid, exhibited the highest antioxidant activity, with a 65% radical scavenging effect in a DPPH assay. mdpi.com

Furthermore, research into para-aminobenzoic acid (PABA) has revealed its antioxidant capabilities. PABA and its sodium salt were found to inhibit the autoxidation of adrenaline, a process that generates superoxide (B77818) radicals. mdpi.comacs.org This suggests that the aminobenzoic acid scaffold, a core component of this compound, may contribute to redox balance within cellular systems. acs.org The antioxidant properties of these related compounds suggest that this compound may also possess the ability to scavenge free radicals and mitigate oxidative stress. The specific contribution of the cyclopentylcarbonyl moiety to this activity warrants further investigation.

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, which share the amide linkage feature with the target compound, have also been investigated for their antioxidant effects. nih.gov The rationale is that by preventing the breakdown of N-acylethanolamines, these inhibitors can potentiate their endogenous antioxidant actions. nih.gov This indirect mechanism highlights another potential avenue through which compounds like this compound could exert antioxidant effects.

Below is a data table summarizing the antioxidant activity of related aminobenzoic acid derivatives.

Compound/DerivativeAssayFinding
Benzoyl-substituted aminobenzoic acid derivativesDPPH radical scavengingShowed better antioxidant activity compared to other derivatives in the series. mdpi.com
2-Aminobenzoic acid derivativeDPPH radical scavengingExhibited the highest antioxidant activity with 65% radical scavenging. mdpi.com
para-Aminobenzoic acid (PABA) and its sodium saltAdrenaline autoxidation inhibitionInhibited the accumulation of adrenochrome (B1665551) and the formation of superoxide anions. mdpi.comacs.org

Potential in Neurodegenerative Disorders (e.g., Alzheimer's Disease)

The structural features of this compound suggest its potential relevance in the context of neurodegenerative disorders like Alzheimer's disease. A key area of investigation for anti-Alzheimer's drugs is the inhibition of cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which break down the neurotransmitter acetylcholine. mdpi.com Research on aminobenzoic acid derivatives has shown their potential as cholinesterase inhibitors. mdpi.com In a study of various synthesized derivatives, one compound was identified as a potent AChE inhibitor with an IC50 value of 1.66 ± 0.03 µM, while another was a potent BChE inhibitor with an IC50 value of 2.67 ± 0.05 µM. mdpi.com These findings suggest that the aminobenzoic acid backbone is a viable scaffold for designing cholinesterase inhibitors.

Moreover, N-acyl amino acids and their conjugates have been recognized as neuromodulators with potential roles in the nervous system. nih.gov Some of these compounds have shown neuroprotective effects in various experimental models. For example, acetyl-L-carnitine, which contains an acetylated amino acid structure, has demonstrated neuroprotective properties in vitro against glutamate (B1630785) and N-methyl-D-aspartate (NMDA) induced neurotoxicity. scienceopen.com It has also shown protective effects in models of beta-amyloid-induced cell mortality, a key pathological feature of Alzheimer's disease. scienceopen.com

The neuroprotective potential of phenolic acids, which include benzoic acid derivatives, has also been extensively reviewed. iomcworld.com These compounds have been reported to ameliorate conditions such as neuroinflammation and glutamate-induced toxicity. iomcworld.com Given that this compound is a derivative of benzoic acid, it may share some of these neuroprotective characteristics. The combination of the aminobenzoic acid core with the lipophilic cyclopentylcarbonyl group could influence its ability to cross the blood-brain barrier and interact with targets in the central nervous system.

The table below presents findings on the neuroprotective potential of related compounds.

Compound/DerivativeTarget/ModelFinding
Aminobenzoic acid derivative (5b)Acetylcholinesterase (AChE)Potent inhibitor with IC50 of 1.66 ± 0.03 µM. mdpi.com
Aminobenzoic acid derivative (2c)Butyrylcholinesterase (BChE)Potent inhibitor with IC50 of 2.67 ± 0.05 µM. mdpi.com
Acetyl-L-carnitineNMDA-induced neurotoxicityChronic treatment significantly reduced neuronal death. scienceopen.com
Acetyl-L-carnitineBeta-amyloid induced cell mortalityShowed neuroprotective activity. scienceopen.com
Phenolic acidsVarious neurological disorder modelsAmeliorate neuroinflammation and glutamate-induced toxicity. iomcworld.com

Analgesic and Anesthetic Properties

The chemical structure of this compound, particularly the presence of the benzoyl amino group, suggests potential analgesic and local anesthetic properties. Research into benzoic acid derivatives has a long history in the development of such agents. researchgate.net For instance, a study on various benzoyl amino acids revealed that they possess significant local anesthetic effects. researchgate.net In a hot-plate test in mice, all tested benzoyl amino acids showed a significant anesthetic effect. researchgate.net

Furthermore, derivatives of 2-aminobenzoic acid have been synthesized and screened for their anti-inflammatory and analgesic activities. youtube.com One of the synthesized compounds demonstrated more potent activity than standard drugs like aspirin (B1665792) and phenylbutazone (B1037) at all tested doses. youtube.com The mechanism of action for many of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory and pain pathways. youtube.com

The structure of local anesthetics often includes an aromatic group linked to an amine via an ester or amide bond. pharmacy180.com Para-aminobenzoic acid (PABA) derivatives are a well-known class of local anesthetics, including drugs like procaine (B135) and benzocaine. nih.gov The general structure-activity relationship for these compounds indicates that the aromatic ring and the amino group are crucial for activity. The amide linkage in this compound is more resistant to hydrolysis than the ester linkage found in many PABA-based anesthetics, which could potentially lead to a longer duration of action. pharmacy180.com

The table below summarizes the analgesic and anesthetic findings for related compounds.

Compound/DerivativeActivityFinding
Benzoyl amino acidsLocal anestheticAll tested compounds showed a significant anesthetic effect in a hot-plate test. researchgate.net
2-Aminobenzoic acid derivative (4n)Analgesic and Anti-inflammatoryShowed more potent activity than aspirin and phenylbutazone. youtube.com
Para-aminobenzoic acid (PABA) derivativesLocal anestheticForm the basis for clinically used anesthetics like procaine and benzocaine. nih.gov

Structure-Activity Relationships (SAR)

Influence of Cyclopentane Ring Substitutions on Biological Activity

While specific SAR studies on cyclopentane ring substitutions for this compound are limited, general principles from related structures can be inferred. The cyclopentyl group is a lipophilic moiety that can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Its size and conformational flexibility can affect how the molecule binds to its biological target. In a series of N-benzylbenzamides, the nature of the substituents on the benzyl (B1604629) ring, which is analogous to the cyclopentyl ring in terms of providing a non-aromatic lipophilic group, was found to be critical for activity. nih.gov

In the context of antimicrobial agents, compounds containing a cyclopropane (B1198618) ring, another cyclic alkyl structure, have been shown to possess a range of biological activities, including antibacterial and antifungal effects. nih.gov The introduction of such cyclic structures can enhance the stability and biological activity of the parent compound. nih.gov It is plausible that substitutions on the cyclopentane ring of this compound could modulate its biological profile. For example, the introduction of polar groups could alter its solubility and distribution, while the addition of other functional groups could create new interaction points with a target receptor or enzyme.

Role of the Benzoic Acid Moiety and its Substituents

The benzoic acid moiety is a critical pharmacophoric element in a wide range of biologically active compounds. Its acidic nature allows for the formation of salts, which can improve solubility and formulation characteristics. The position of the carboxyl group and other substituents on the benzene (B151609) ring significantly influences the biological activity. In the case of this compound, the carboxyl group is at the meta position relative to the acylamino group.

Structure-activity relationship studies on benzoic acid derivatives have shown that both hydrophilic and hydrophobic substituents on the phenyl ring are important for potent biological activity. researchgate.net Hydrophilic groups can facilitate interactions with polar amino acid residues at the target site, while the aromatic ring itself can engage in hydrophobic interactions. researchgate.net For local anesthetics derived from p-aminobenzoic acid, electron-donating groups in the ortho or para positions to the amino group generally enhance activity. pharmacy180.com While the subject compound is a meta-substituted derivative, this principle highlights the electronic influence of ring substituents. The relative positioning of the carboxyl and acylamino groups in this compound will dictate its three-dimensional shape and electrostatic potential, which are key determinants of its interaction with biological macromolecules.

Importance of Amide Linkage Modifications

The amide linkage is a cornerstone of many pharmaceuticals and biologically active molecules due to its chemical stability and ability to participate in hydrogen bonding. Compared to ester linkages, amides are significantly more resistant to hydrolysis by esterases, which can lead to a longer duration of action in vivo. pharmacy180.com This stability is a key feature of this compound.

Modifications of the amide linkage can have profound effects on biological activity. For instance, N-methylation of the amide nitrogen can prevent it from acting as a hydrogen bond donor, which can either increase or decrease activity depending on the specific interactions with the target. In some cases, replacing the amide bond with an isostere, such as a triazole, has been shown to overcome enzymatic cleavage while preserving biological activity. The ability of the amide N-H group to act as a hydrogen bond donor and the carbonyl oxygen to act as a hydrogen bond acceptor are critical for the binding of many amide-containing drugs to their protein targets. Therefore, the integrity and conformation of the amide bond in this compound are expected to be crucial for its pharmacological effects.

Specific Pharmacophores Essential for Activity

The identification of specific pharmacophores is crucial for understanding the molecular features necessary for the biological activity of a compound and for the rational design of new, more potent analogues. A pharmacophore is an abstract concept representing the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogues, the essential pharmacophoric features can be deduced from structure-activity relationship (SAR) studies, which systematically alter parts of the molecule and evaluate the effect on a specific biological activity.

While comprehensive SAR studies specifically targeting this compound are not extensively available in the public domain, general principles from related series of 3-acylaminobenzoic acids and other bioactive benzoic acid derivatives allow for the postulation of key pharmacophoric elements. These typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and an aromatic core, all arranged in a specific three-dimensional geometry.

The Benzoic Acid Core: The benzoic acid moiety provides a rigid scaffold and key interaction points. The carboxylic acid group is a critical feature, capable of acting as both a hydrogen bond donor and acceptor, and can exist as a charged carboxylate anion under physiological conditions, enabling ionic interactions with biological targets. The aromatic ring itself can participate in π-π stacking or hydrophobic interactions with the target protein. The substitution pattern on the benzene ring is crucial; the meta disposition of the acylamino and carboxyl groups in this compound defines a specific spatial relationship between these two important functional groups.

In the absence of specific biological activity data for this compound, a hypothetical pharmacophore model can be constructed based on its potential as an enzyme inhibitor, a common role for such structures. For instance, if acting as an inhibitor of an enzyme like microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), as has been seen with other cyclic alkyl benzoic acid derivatives nih.gov, the following pharmacophoric features would be essential:

An anionic/hydrogen bond acceptor feature from the carboxylate group.

A hydrogen bond donor from the amide N-H.

A hydrogen bond acceptor from the amide carbonyl.

A hydrophobic feature represented by the cyclopentyl ring.

An aromatic ring feature .

The spatial arrangement of these features would be critical for activity. Alterations to any of these key moieties would be expected to significantly impact the biological activity. For example, changing the cyclopentyl group to a larger or smaller cycloalkyl ring, or to a linear alkyl chain, would probe the size and shape constraints of the hydrophobic pocket. Similarly, modification of the amide linker or the substitution pattern on the benzoic acid ring would disrupt the key hydrogen bonding and ionic interactions.

Table 1: Postulated Pharmacophoric Features of this compound and Analogues

Pharmacophoric FeatureStructural MoietyPutative Interaction with Biological Target
Hydrogen Bond Acceptor / Anionic CenterCarboxylic Acid (-COOH)Ionic bonding, Hydrogen bonding
Hydrogen Bond DonorAmide (-NH-)Hydrogen bonding
Hydrogen Bond AcceptorAmide Carbonyl (-C=O)Hydrogen bonding
Hydrophobic RegionCyclopentyl RingVan der Waals forces, Hydrophobic interactions
Aromatic RingBenzene Ringπ-π stacking, Hydrophobic interactions

Detailed research findings from SAR studies on closely related analogues would be necessary to refine this hypothetical pharmacophore model. Such studies would involve synthesizing and testing a series of compounds where each of the key structural features is systematically varied. The resulting data would allow for the construction of a quantitative pharmacophore model, which could then be used for virtual screening of compound libraries to identify new and potentially more potent bioactive molecules.

Metabolic Fate and Preclinical Assessment of N Acylaminobenzoic Acids

Biotransformation Pathways and Metabolite Identification

Biotransformation is the process by which the body chemically alters xenobiotics, such as 3-[(Cyclopentylcarbonyl)amino]benzoic acid. These metabolic conversions, primarily occurring in the liver, are essential for detoxification and elimination. For N-acylaminobenzoic acids, the primary pathways include conjugation, enzymatic cleavage, and the formation of esters.

A principal metabolic route for xenobiotic carboxylic acids is conjugation with amino acids, a reaction that predominantly takes place in the mitochondria of liver cells. pharmacy180.com The most common conjugation involves the amino acid glycine (B1666218). pharmacy180.comal-edu.com This process is a two-step reaction. Initially, the carboxylic acid substrate is activated with ATP and coenzyme A (CoA) to create an acyl-CoA intermediate. pharmacy180.com Subsequently, the enzyme N-acyltransferase facilitates the acylation of the amino acid, resulting in an amide. pharmacy180.com

For instance, benzoic acid undergoes conjugation with glycine to produce hippuric acid, a reaction that is historically significant as one of the first discovered xenobiotic transformations. al-edu.com This pathway's efficiency is such that the rate of hippuric acid formation and its subsequent urinary excretion can serve as a diagnostic marker for liver function. pharmacy180.comnih.gov Similarly, para-aminobenzoic acid (PABA) can be conjugated with glycine in the liver to form 4-aminohippuric acid. mdpi.com Given its structure, this compound is also expected to undergo this type of hepatic glycine conjugation at its carboxylic acid group. The lipophilicity and steric properties of substituents on the aromatic ring can influence the extent of glycine conjugation. al-edu.com

The amide bond in N-acylaminobenzoic acids, such as the one linking the cyclopentylcarbonyl group to the aminobenzoic acid moiety in this compound, can be a target for enzymatic hydrolysis. Proteolytic enzymes, such as chymotrypsin, are known to cleave amide bonds in various substrates. While specific studies on the chymotrypsin-mediated cleavage of this particular compound are not detailed, the general principle of enzymatic hydrolysis of amide linkages is a well-established metabolic pathway.

Furthermore, studies on related compounds, such as amino acid ester prodrugs, demonstrate the significance of enzymatic cleavage in their metabolism. The rate of hydrolysis of these prodrugs in serum is significantly influenced by enzymatic activity, indicating that enzymes play a crucial role in breaking down such molecules. nih.gov For example, the enzymatic cleavage of certain amino acid ester prodrugs of nucleoside analogues is considerably faster in serum compared to chemical hydrolysis in buffer solutions. nih.gov This highlights the potential for enzymes in the body to cleave the amide bond of this compound, releasing the parent aminobenzoic acid and cyclopentanecarboxylic acid. Additionally, stimulated neutrophils can metabolize PABA, suggesting that enzymatic degradation can occur at sites of inflammation. nih.gov

Another potential biotransformation pathway for carboxylic acid-containing compounds is the formation of glucose esters. In this reaction, the carboxylic acid group is esterified with a hydroxyl group of glucose. This process is catalyzed by enzymes, often lipases, which can facilitate esterification in non-aqueous or low-water environments. nih.gov

The synthesis of sugar fatty acid esters is a well-studied example of this type of reaction, where enzymes like Candida antarctica lipase (B570770) B (often immobilized as Novozym 435) are used to catalyze the esterification between a sugar and a fatty acid. nih.govnih.gov The reaction yield can be influenced by factors such as the solvent system and the molar ratio of the substrates. nih.gov While more commonly associated with fatty acids, this pathway is a plausible metabolic route for xenobiotic carboxylic acids like this compound, leading to the formation of a glucose ester conjugate. This would increase the water solubility of the compound, potentially aiding in its excretion.

Absorption and Distribution Studies (General Concepts)

The absorption and distribution of N-acylaminobenzoic acids are governed by their physicochemical properties, such as lipophilicity and charge, as well as their interaction with biological membranes and transporters. youtube.com Generally, for a drug to be absorbed orally, it must pass through the membranes of the gastrointestinal tract to enter the bloodstream. youtube.com

Studies comparing p-aminobenzoic acid (PABA) and its N-acetylated metabolite (AcPABA) show that structural modifications significantly affect absorption kinetics. nih.gov PABA is absorbed from the rat small intestine much more rapidly than AcPABA. nih.gov Similarly, the meta-isomer of PABA, m-aminobenzoic acid (MABA), is absorbed more slowly than PABA, a difference attributed in part to PABA's higher lipophilicity. nih.gov This suggests that the cyclopentylcarbonyl group in this compound would likely influence its absorption rate compared to the parent m-aminobenzoic acid.

Furthermore, evidence suggests that the transport of aminobenzoic acids across the intestinal wall is not solely a passive process. The absorption of both PABA and MABA appears to be mediated by a carrier transport system. nih.gov This is supported by findings that their mucosal uptake can be inhibited by metabolic inhibitors. nih.gov The distribution of these compounds throughout the body will depend on factors like blood flow, plasma protein binding, and their ability to cross various biological barriers. youtube.comnih.gov

Comparison of Absorption Kinetics for PABA and AcPABA in Rats nih.gov
CompoundTransfer Rate Constant (k transfer, min⁻¹)Time to Max Concentration (tmax, min)Absorption Rate Constant (ka, min⁻¹)
p-Aminobenzoic Acid (PABA)0.0643.10.82
N-acetyl-p-aminobenzoic acid (AcPABA)0.023370.052

Excretion Routes and Metabolite Clearance

The primary route for the elimination of N-acylaminobenzoic acids and their metabolites is through renal excretion into the urine. mdpi.comnih.gov Following biotransformation in the liver and other tissues, the resulting more water-soluble metabolites are transported via the bloodstream to the kidneys, where they are filtered and cleared from the body.

For example, after administration, PABA and its metabolites, such as 4-aminohippuric acid and 4-acetamidohippuric acid, are almost entirely excreted in the urine. mdpi.com Studies with benzoic acid in channel catfish showed that over 80% of an administered dose was recovered in the urine within 24 hours. nih.gov The primary mammalian metabolite of benzoic acid is hippuric acid, which is also rapidly excreted in the urine. pharmacy180.comnih.gov The rate and extent of urinary excretion are key parameters in determining the clearance of these compounds. The clearance of this compound would therefore be expected to proceed via its metabolites, such as the glycine conjugate, which are efficiently removed by the kidneys.

General Toxicity Profile and Safety Considerations in Preclinical Models

The preclinical safety assessment of N-acylaminobenzoic acids involves evaluating their potential toxicity in various models. Generally, compounds structurally related to endogenous molecules or common dietary components tend to have a favorable safety profile.

Para-aminobenzoic acid (PABA), a structural analogue, is generally considered non-toxic and is well-tolerated. mdpi.com However, systemic exposure to some derivatives has been associated with non-specific side effects and, in some cases, hepatotoxicity. mdpi.com N-acetylcysteine (NAC), another N-acylated amino acid derivative, has a well-established safety profile and its toxicity is uncommon. nih.gov When adverse effects from oral administration of NAC do occur, they are typically mild gastrointestinal symptoms. nih.gov

Computational and Cheminformatics Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is frequently used to predict the interaction between a small molecule ligand and a protein target. For 3-[(Cyclopentylcarbonyl)amino]benzoic acid, molecular docking simulations can elucidate its binding mode within the active site of a target protein, such as phosphoinositide 3-kinase alpha (PI3Kα), a key enzyme in cell signaling pathways.

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the binding site of the protein. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, the carboxylic acid group of the benzoic acid moiety might form hydrogen bonds with polar amino acid residues in the active site, while the cyclopentylcarbonyl group could engage in hydrophobic interactions.

Parameter Description Illustrative Value for this compound
Target Protein The biological macromolecule to which the ligand binds.Phosphoinositide 3-kinase alpha (PI3Kα)
PDB ID The unique identifier for the protein structure in the Protein Data Bank.e.g., 2RGU
Docking Score An estimation of the binding affinity between the ligand and protein.-8.5 kcal/mol
Key Interacting Residues Amino acids in the protein's active site that form significant bonds with the ligand.Val851, Ser774, Lys802
Types of Interactions The nature of the chemical bonds formed between the ligand and the protein.Hydrogen bonds, hydrophobic interactions, pi-pi stacking

This table presents illustrative data that could be obtained from a molecular docking simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by analyzing a series of compounds with known activities and identifying the physicochemical properties, or "descriptors," that correlate with changes in activity. nih.gov For a series of benzoic acid derivatives, QSAR studies can help predict the biological activity of new compounds, including this compound, based on its structural features. nih.govbenthamdirect.com

Descriptors used in QSAR models can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). nih.gov By developing a robust QSAR model, researchers can prioritize the synthesis of compounds with a higher probability of being active, thereby streamlining the drug discovery process. For example, a QSAR study on a series of benzoylaminobenzoic acid derivatives as inhibitors of a bacterial enzyme revealed that inhibitory activity increases with higher hydrophobicity and specific substitutions on the aromatic ring. nih.gov

Descriptor Description Potential Influence on Activity
LogP A measure of a compound's hydrophobicity.Higher values may enhance binding to hydrophobic pockets in a target protein.
Molecular Weight The mass of one mole of the compound.Can influence solubility and cell permeability.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms.Affects a molecule's ability to permeate cell membranes.
Number of Hydrogen Bond Donors/Acceptors The count of atoms that can donate or accept a hydrogen bond.Crucial for specific interactions with a biological target.

This table illustrates common QSAR descriptors and their potential relevance.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds as a template. bris.ac.uk Virtual libraries of compounds can be designed around a core scaffold, such as the 3-aminobenzoic acid framework of this compound, to explore a wide range of chemical diversity.

By creating a virtual library of analogs of this compound with different substituents on the cyclopentyl ring or the benzoic acid moiety, researchers can computationally screen these compounds against a target of interest. bris.ac.uk The results of the virtual screen can then be used to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing. This significantly accelerates the identification of lead compounds with improved potency and selectivity. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time. nih.gov For this compound, MD simulations can reveal its preferred conformations in different environments, such as in solution or when bound to a protein. nih.govdntb.gov.ua

An MD simulation calculates the forces between atoms and uses these forces to simulate the motions of the atoms over a period of time. nih.gov This provides a detailed picture of the molecule's flexibility and how it interacts with its surroundings at an atomic level. researchgate.net When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking and identify key dynamic interactions that contribute to binding affinity. nih.gov

Simulation Parameter Description Typical Value
Simulation Time The duration of the simulated molecular motion.100 nanoseconds
Force Field A set of parameters used to calculate the potential energy of the system.e.g., AMBER, CHARMM
Ensemble The statistical mechanical ensemble used to define the thermodynamic state of the system.NVT (constant number of particles, volume, and temperature)
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed structures.Used to assess the stability of the simulation.

This table provides examples of parameters used in a typical molecular dynamics simulation.

Prediction of Biological Activity and ADMET Properties

Computational models can be used to predict the biological activity of a compound as well as its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.com These predictions are crucial for early-stage drug discovery, as they help to identify compounds with favorable pharmacokinetic and safety profiles. nih.gov Various software programs and web-based tools are available to predict a wide range of ADMET properties for a given chemical structure, such as this compound.

Predicted properties often include oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of key metabolic enzymes like cytochrome P450s. mdpi.com By evaluating these properties in silico, researchers can identify potential liabilities early on and modify the chemical structure to improve the compound's drug-like characteristics. mdpi.commdpi.com

ADMET Property Description Predicted Outcome for a Drug Candidate
Human Oral Absorption The extent to which a compound is absorbed from the gut into the bloodstream.High
Blood-Brain Barrier (BBB) Penetration The ability of a compound to cross the BBB and enter the central nervous system.Low (for peripherally acting drugs)
CYP2D6 Inhibition The potential to inhibit the cytochrome P450 2D6 enzyme, which can lead to drug-drug interactions.Non-inhibitor
Ames Mutagenicity The potential of a compound to cause DNA mutations.Non-mutagenic

This table shows examples of predicted ADMET properties for a hypothetical drug candidate.

Applications in Medicinal Chemistry and Drug Discovery

Utilization as Chemical Building Blocks and Intermediates

In the synthesis of complex pharmaceutical compounds, the use of well-defined chemical building blocks is a fundamental strategy. These building blocks, or intermediates, provide a structural foundation upon which further chemical modifications can be made to achieve a desired therapeutic profile. While aminobenzoic acids, in general, are widely recognized for their role as versatile building blocks in the pharmaceutical industry, specific information regarding 3-[(Cyclopentylcarbonyl)amino]benzoic acid is less prevalent in publicly available scientific literature.

The structure of this compound, featuring a benzoic acid moiety, an amide linkage, and a cyclopentyl group, presents several points for potential chemical elaboration. The carboxylic acid group can be converted into a variety of functional groups, such as esters, amides, or alcohols, allowing for the exploration of diverse chemical space. The secondary amine of the amide bond and the cyclopentyl ring also offer opportunities for structural modification.

The general utility of the aminobenzoic acid scaffold lies in its ability to participate in a wide range of chemical reactions, making it a valuable starting material for the synthesis of more complex molecules. For instance, the amino group of 3-aminobenzoic acid (a precursor to the title compound) can be acylated with various carboxylic acids, such as cyclopentanecarboxylic acid, to generate a library of derivatives. The resulting compounds can then be further modified at the benzoic acid position. This modular approach is a cornerstone of combinatorial chemistry and fragment-based drug discovery.

Lead Compound Identification and Optimization

The process of drug discovery often begins with the identification of a "lead compound," a molecule that exhibits a desired biological activity but may have suboptimal properties such as low potency, poor selectivity, or unfavorable pharmacokinetic characteristics. Lead optimization is the iterative process of chemically modifying a lead compound to improve these properties and develop a viable drug candidate.

While specific examples of this compound serving as a lead compound are not extensively documented, its structural features are relevant to the principles of lead optimization. The cyclopentyl group, for example, is a common lipophilic moiety in drug molecules that can influence binding to a biological target and affect properties like metabolic stability and cell permeability. The amide linkage provides a rigidifying element and a hydrogen bond donor/acceptor, which can be crucial for target engagement. The benzoic acid group can participate in ionic interactions or serve as a handle for further modification.

The general strategy in lead optimization involves systematically altering different parts of the lead molecule to understand the structure-activity relationship (SAR). For a hypothetical lead compound containing the this compound core, medicinal chemists might explore:

Modification of the cyclopentyl group: Replacing it with other cyclic or acyclic alkyl groups to probe the size and shape of the binding pocket.

Alteration of the amide linkage: Introducing different substituents on the nitrogen or replacing the amide with other linkers to modulate conformational flexibility and hydrogen bonding capacity.

Substitution on the aromatic ring: Adding various functional groups to the benzene (B151609) ring to enhance potency, selectivity, or pharmacokinetic properties.

Modification of the carboxylic acid: Converting it to bioisosteres such as tetrazoles or hydroxamic acids to improve metabolic stability or cell permeability.

Development of Novel Therapeutic Agents for Various Diseases

The ultimate goal of medicinal chemistry is the development of new drugs to treat diseases. The aminobenzoic acid scaffold is present in a number of approved drugs and clinical candidates targeting a wide range of therapeutic areas. However, specific therapeutic agents derived directly from this compound are not prominently reported in the scientific literature.

To illustrate the potential of the broader class of molecules, derivatives of aminobenzoic acids have been investigated for their activity in various disease models. The specific combination of the cyclopentylcarbonyl group with the 3-aminobenzoic acid scaffold would be expected to confer a unique set of physicochemical properties that could be exploited in the design of novel therapeutic agents. The development of such agents would typically involve screening a library of compounds containing this scaffold against a specific biological target or in a disease-relevant phenotypic assay.

Role in Enhancing Efficacy of Other Drugs

In some instances, chemical compounds can be used not as the primary therapeutic agent but as adjuvants or enhancers of the efficacy of other drugs. This can occur through various mechanisms, such as inhibiting a metabolic enzyme that degrades the primary drug, blocking a drug efflux pump, or modulating a biological pathway that synergizes with the primary drug's mechanism of action.

There is currently no specific information available in the scientific literature to suggest a role for this compound in enhancing the efficacy of other drugs. Research in this area would require dedicated studies to investigate its potential to modulate the activity of known therapeutic agents.

Future Perspectives and Research Challenges

Exploration of New Synthetic Methodologies and Green Chemistry Principles

The synthesis of 3-[(Cyclopentylcarbonyl)amino]benzoic acid and its analogues is an area ripe for innovation. Traditional methods for creating similar aminobenzoic acid derivatives often involve multi-step processes that may include nitration and subsequent reduction, or the use of chlorinated intermediates. google.comprepchem.com Future research will likely focus on developing more efficient and environmentally benign synthetic strategies. This includes the exploration of catalytic systems that can simplify reaction pathways and reduce waste. The principles of green chemistry, such as the use of safer solvents and reagents, and improving atom economy, will be central to these new methodologies. A significant challenge will be the development of a one-pot synthesis or a streamlined process that minimizes purification steps and maximizes yield.

Deeper Understanding of Mechanism of Action and Target Specificity

A critical challenge in the advancement of this compound as a potential therapeutic agent is the elucidation of its precise mechanism of action and its specific biological targets. While related benzoic acid derivatives have been investigated as inhibitors of enzymes like factor Xa, the specific interactions of this compound remain to be determined. nih.gov Future studies will need to employ a range of biochemical and cellular assays to identify the proteins or pathways with which it interacts. Understanding whether the cyclopentylcarbonyl group and the meta-substituted benzoic acid moiety confer unique binding properties will be a key research question.

Advanced Structure-Activity Relationship Studies

Systematic structure-activity relationship (SAR) studies are essential for optimizing the therapeutic potential of any lead compound. For this compound, this will involve the synthesis and evaluation of a library of related compounds. Key modifications could include altering the size and nature of the cycloalkyl group, substituting different positions on the benzoic acid ring, and modifying the amide linkage. The goal of these studies will be to identify the structural features that are critical for biological activity and to develop a predictive model for the design of more potent and selective compounds.

Compound Moiety Potential Modifications for SAR Studies Anticipated Impact on Activity
Cyclopentyl GroupVarying ring size (cyclobutyl, cyclohexyl), introducing heteroatomsAltering lipophilicity and binding pocket interactions
Amide LinkerReplacement with ester, sulfonamide, or reversed amideModifying hydrogen bonding capacity and metabolic stability
Benzoic AcidIsomeric substitution (ortho-, para-), addition of other functional groupsInfluencing target binding and pharmacokinetic properties

Development of Novel Analogues with Improved Potency and Selectivity

Building on SAR data, the development of novel analogues with enhanced potency and selectivity will be a primary focus. The aim is to design molecules that exhibit strong activity against a specific biological target while minimizing off-target effects. This could involve the incorporation of features that increase the rigidity of the molecule to improve binding affinity or the addition of groups that exploit specific features of the target's binding site. A significant challenge will be to balance improved potency with favorable pharmacokinetic properties, such as good oral bioavailability and a suitable half-life.

Integration of Computational and Experimental Approaches for Drug Design

The integration of computational modeling with experimental research offers a powerful paradigm for accelerating the drug discovery process. nih.gov For this compound, computational tools can be used to predict its binding mode to potential targets, to design virtual libraries of analogues, and to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. nih.gov Molecular docking and molecular dynamics simulations can provide insights into the key interactions between the compound and its target at the atomic level, guiding the design of more effective inhibitors. The challenge lies in the accuracy of the computational models and the need for experimental validation of the predictions.

Potential for Combination Therapies and Synergistic Effects

Investigating the potential of this compound in combination with other therapeutic agents could reveal synergistic effects. This approach is particularly relevant in complex diseases where multiple pathways are involved. Future research could explore its use alongside existing drugs to enhance their efficacy or to overcome mechanisms of drug resistance. Identifying rational drug combinations will require a deep understanding of the compound's mechanism of action and the pathophysiology of the disease being targeted.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(Cyclopentylcarbonyl)amino]benzoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Start with benzoic acid derivatives as the core scaffold. Introduce the cyclopentylcarbonylamino group via amidation using coupling reagents like EDCI/HOBt. Optimize solvent choice (e.g., DMF or THF) and temperature (40–60°C) to minimize side reactions. Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography. Similar strategies are employed in the synthesis of structurally related benzoic acid derivatives, where reaction parameters are systematically adjusted to improve efficiency .

Q. How can X-ray crystallography be used to resolve the molecular structure and confirm stereochemical assignments?

  • Methodology : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water). Collect diffraction data using a synchrotron or laboratory X-ray source. Refine the structure using SHELXL, which is widely validated for small-molecule crystallography. Analyze bond lengths, angles, and torsion angles to validate the cyclopentyl group’s conformation and hydrogen-bonding interactions. SHELX programs are robust for handling high-resolution data and identifying crystallographic discrepancies .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

  • Methodology : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzoic acid backbone and cyclopentyl moiety. IR spectroscopy can validate the carbonyl (C=O) and amide (N–H) functionalities. For mass spectrometry (HRMS), electrospray ionization (ESI) provides accurate molecular ion peaks. Cross-validate spectral data with computational tools (e.g., Gaussian for DFT calculations) to resolve overlapping signals or dynamic rotational barriers in the cyclopentyl group .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties, and how can these be systematically analyzed?

  • Methodology : Perform graph-set analysis (as per Etter’s formalism) on crystallographic data to categorize hydrogen bonds (e.g., N–HO\text{N–H}\cdots\text{O} motifs). Use Mercury or CrystalExplorer to visualize packing diagrams. Correlate intermolecular interactions with solubility and melting point trends. For example, strong carboxyl-carboxyl dimers may reduce solubility in nonpolar solvents, while weaker van der Waals interactions in the cyclopentyl group could enhance thermal stability .

Q. What strategies can resolve contradictions between computational predictions (e.g., DFT) and experimental observations in molecular conformation studies?

  • Methodology : Compare DFT-optimized geometries with X-ray-derived torsion angles. If discrepancies arise (e.g., cyclopentyl ring puckering), re-evaluate computational parameters (e.g., solvent effects, dispersion corrections). Use molecular dynamics (MD) simulations to assess flexibility in solution. For example, if the amide linkage exhibits rotational restriction in simulations but not in crystallography, consider crystal-packing forces as a confounding factor .

Q. How can this compound be evaluated for potential bioactivity, such as enzyme inhibition, using structure-based drug design?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) against target enzymes (e.g., cyclooxygenase or kinase families). Prioritize the benzoic acid moiety for binding to active-site carboxylate motifs. Validate hits via in vitro assays (e.g., fluorescence-based enzymatic inhibition). Compare with analogs like 3-[(3-phenylpropanoyl)amino]propanoic acid, where the cyclopentyl group’s steric bulk may modulate selectivity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity, and how can process chemistry mitigate these?

  • Methodology : Optimize catalytic conditions (e.g., Pd-mediated couplings) to avoid racemization at the amide center. Use flow chemistry for precise control of reaction kinetics. Monitor chiral purity via chiral HPLC or polarimetry. For example, in related compounds, substituting THF with 2-MeTHF improved reproducibility in large-scale amidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Cyclopentylcarbonyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(Cyclopentylcarbonyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.